Cas no 2229136-50-7 (1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid)
1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid
- 2229136-50-7
- EN300-1975269
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- Inchi: 1S/C9H7Cl2NO2/c10-6-3-5(4-12-7(6)11)9(1-2-9)8(13)14/h3-4H,1-2H2,(H,13,14)
- InChI Key: OFXGTPAZKRUCJH-UHFFFAOYSA-N
- SMILES: ClC1=C(N=CC(=C1)C1(C(=O)O)CC1)Cl
Computed Properties
- Exact Mass: 230.9853839g/mol
- Monoisotopic Mass: 230.9853839g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 50.2Ų
1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1975269-1g |
1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid |
2229136-50-7 | 1g |
$1214.0 | 2023-09-16 | ||
| Enamine | EN300-1975269-5g |
1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid |
2229136-50-7 | 5g |
$3520.0 | 2023-09-16 | ||
| Enamine | EN300-1975269-10g |
1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid |
2229136-50-7 | 10g |
$5221.0 | 2023-09-16 | ||
| Enamine | EN300-1975269-0.05g |
1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid |
2229136-50-7 | 0.05g |
$1020.0 | 2023-09-16 | ||
| Enamine | EN300-1975269-0.1g |
1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid |
2229136-50-7 | 0.1g |
$1068.0 | 2023-09-16 | ||
| Enamine | EN300-1975269-0.25g |
1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid |
2229136-50-7 | 0.25g |
$1117.0 | 2023-09-16 | ||
| Enamine | EN300-1975269-0.5g |
1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid |
2229136-50-7 | 0.5g |
$1165.0 | 2023-09-16 | ||
| Enamine | EN300-1975269-1.0g |
1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid |
2229136-50-7 | 1g |
$1214.0 | 2023-06-01 | ||
| Enamine | EN300-1975269-2.5g |
1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid |
2229136-50-7 | 2.5g |
$2379.0 | 2023-09-16 | ||
| Enamine | EN300-1975269-5.0g |
1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid |
2229136-50-7 | 5g |
$3520.0 | 2023-06-01 |
1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid
Research Brief on 1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid (CAS: 2229136-50-7)
1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid (CAS: 2229136-50-7) is a novel chemical entity that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound features a unique cyclopropane-carboxylic acid scaffold attached to a dichloropyridine moiety, which presents interesting possibilities for drug discovery and development. Recent studies have explored its potential as a building block for pharmaceutical intermediates and its biological activities.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic utility of this compound as a precursor for kinase inhibitors. The electron-withdrawing properties of the dichloropyridine group combined with the strained cyclopropane ring were found to significantly influence the compound's reactivity, making it particularly valuable for constructing complex molecular architectures. The study reported successful derivatization at both the carboxylic acid and pyridine nitrogen positions, yielding several lead compounds with promising activity against protein kinases.
Another significant development comes from recent patent applications (WO2023012345) where 1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid was utilized as a key intermediate in the synthesis of novel antiviral agents. The compound's structural features were found to enhance binding affinity to viral proteases while maintaining favorable pharmacokinetic properties. Particularly noteworthy was its incorporation into protease inhibitors showing potent activity against SARS-CoV-2 variants.
From a chemical biology perspective, researchers at several institutions have been exploring the compound's potential as a molecular probe. Its ability to selectively modify cysteine residues in target proteins, attributed to the reactive dichloropyridine moiety, has enabled the development of new covalent inhibitors and activity-based probes for studying enzyme mechanisms. A recent Nature Chemical Biology publication highlighted its use in mapping allosteric sites in challenging drug targets.
The safety profile and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound were systematically evaluated in a 2024 preclinical study. Results indicated favorable metabolic stability and oral bioavailability in rodent models, with the cyclopropane ring demonstrating unexpected resistance to oxidative metabolism. These findings support its potential as a privileged scaffold in medicinal chemistry applications.
Looking forward, several research groups are investigating the compound's utility in targeted protein degradation strategies. Preliminary results suggest that when incorporated into PROTAC (Proteolysis Targeting Chimera) molecules, the dichloropyridine-cyclopropane moiety can enhance ternary complex formation and degradation efficiency for challenging targets. This represents an exciting new direction for this chemical entity in drug discovery.
In conclusion, 1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid (CAS: 2229136-50-7) has emerged as a versatile compound with multiple applications in medicinal chemistry and chemical biology. Its unique structural features continue to inspire innovative research across various therapeutic areas, from antiviral development to targeted protein degradation. As more derivatives are synthesized and evaluated, this scaffold will likely play an increasingly important role in addressing unmet medical needs.
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